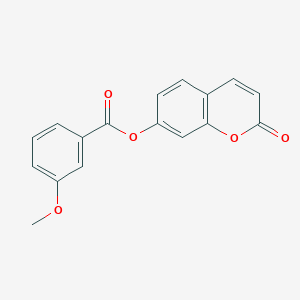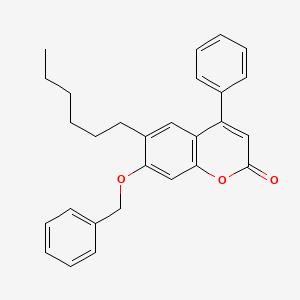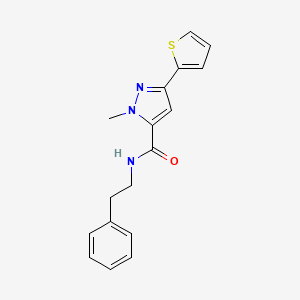
2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone core fused with a methoxybenzoate moiety, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specified duration. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, and nucleophilic substitution using alkoxides or amines.
Major Products: The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like cholinesterase and monoamine oxidase.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the regulation of reactive oxygen species and inhibition of microtubule polymerization .
Comparison with Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorobenzoate moiety instead of methoxybenzoate.
(2-oxo-2H-chromen-7-yl)boronic acid: Contains a boronic acid group, offering different reactivity and applications.
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar coumarin core with different substituents.
Uniqueness: 2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific methoxybenzoate substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a fluorescent probe and its efficacy as an enzyme inhibitor .
Properties
Molecular Formula |
C17H12O5 |
|---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C17H12O5/c1-20-13-4-2-3-12(9-13)17(19)21-14-7-5-11-6-8-16(18)22-15(11)10-14/h2-10H,1H3 |
InChI Key |
UDJBACIPSFUHRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid](/img/structure/B11151383.png)
![2-((2E)-3-phenylprop-2-enylidene)-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one](/img/structure/B11151387.png)
![6-chloro-9-(4-ethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151394.png)
![3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11151397.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11151410.png)
![7-[(2-chlorophenyl)methoxy]-2-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B11151417.png)
![methyl 4-methyl-2-{[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]formamido}pentanoate](/img/structure/B11151424.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B11151430.png)

![Acetic acid, 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]bis-, bis(1-methylethyl) ester](/img/structure/B11151438.png)
![4-[(N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-methionyl)amino]butanoic acid](/img/structure/B11151440.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-7-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11151461.png)
